

Spectroscopic Profile of 2-Methylphloroglucinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylphloroglucinol**

Cat. No.: **B121552**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylphloroglucinol** (2-methylbenzene-1,3,5-triol), a key phenolic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification, characterization, and quantification of this molecule in various research and development settings.

Spectroscopic Data Summary

The empirical formula for **2-Methylphloroglucinol** is $C_7H_8O_3$ with a molecular weight of 140.14 g/mol. [1] The experimental data obtained from various spectroscopic techniques are summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data for **2-Methylphloroglucinol** provide detailed information about its proton and carbon framework.

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.0	s	2H	Ar-H
4.7	s	3H	Ar-OH
2.0	s	3H	Ar-CH ₃

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
156.0	C-OH
106.0	C-CH ₃
95.0	Ar-C
8.0	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methylphloroglucinol** shows characteristic absorption bands corresponding to its hydroxyl and aromatic functionalities.

Significant IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
3400-3100 (broad)	O-H stretch (phenolic)
3010	C-H stretch (aromatic)
2920	C-H stretch (methyl)
1620, 1470	C=C stretch (aromatic)
1200	C-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data

m/z	Interpretation
140	[M] ⁺ (Molecular ion)
139	[M-H] ⁺
125	[M-CH ₃] ⁺
111	[M-H-CO] ⁺
97	[M-CH ₃ -CO] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to be a guide for reproducing these results.

NMR Spectroscopy Protocol

Instrumentation: A Varian A-60 NMR spectrometer was used to acquire the ¹H NMR spectrum. For the ¹³C NMR spectrum, a Bruker AM-300 spectrometer was utilized.

Sample Preparation: A sample of **2-Methylphloroglucinol** (obtained from Calbiochem) was dissolved in a suitable deuterated solvent, such as acetone-d₆ or DMSO-d₆, to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).

¹H NMR Acquisition:

- The sample was placed in a 5 mm NMR tube.
- The spectrometer was tuned and the magnetic field was shimmed to achieve optimal homogeneity.

- A standard one-pulse sequence was used to acquire the spectrum.
- Typically, 16 to 64 scans were accumulated to ensure a good signal-to-noise ratio.
- The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected.

¹³C NMR Acquisition:

- The same sample prepared for ¹H NMR was used.
- A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.
- A larger number of scans (typically several hundred to thousands) were accumulated due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- The FID was processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Perkin-Elmer or a similar Fourier Transform Infrared (FTIR) spectrometer was used.

Sample Preparation (KBr Pellet Method):[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Approximately 1-2 mg of dry **2-Methylphloroglucinol** (from Fluka Chemie AG) was finely ground in an agate mortar and pestle.[\[4\]](#)
- About 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.[\[4\]](#)
- The sample and KBr were thoroughly mixed and ground together until a fine, homogeneous powder was obtained.
- A portion of the mixture was transferred to a pellet press die.
- The die was placed in a hydraulic press and pressure was applied to form a thin, transparent pellet.

- The KBr pellet was then placed in the sample holder of the FTIR spectrometer.

Data Acquisition:

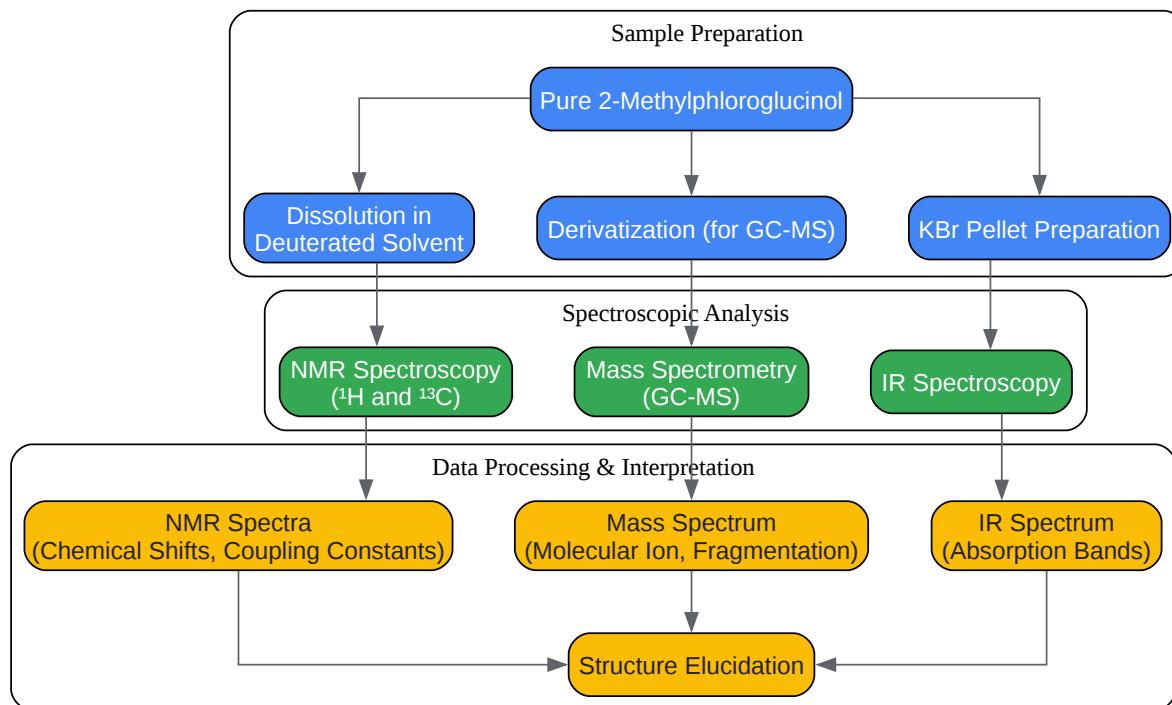
- A background spectrum of a blank KBr pellet was first recorded.
- The sample pellet was then scanned over the mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system, such as an Agilent GC-MSD, was used.

Sample Preparation and Derivatization:[6][7][8][9]

- A dilute solution of **2-Methylphloroglucinol** in a suitable solvent like methanol or dichloromethane was prepared.
- For GC-MS analysis of phenolic compounds, derivatization is often necessary to increase volatility. A common method is silylation, where the sample is treated with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.[6][9]


GC-MS Analysis:[6][7][8][9]

- Gas Chromatography (GC):
 - Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
 - Injector: The sample was injected in splitless mode with an injector temperature of around 250-280°C.[7]
 - Oven Program: A temperature gradient was used to separate the components of the sample, for instance, starting at 70°C and ramping up to 280°C.[7]

- Carrier Gas: Helium was used as the carrier gas at a constant flow rate.[7]
- Mass Spectrometry (MS):
 - Ionization: Electron Impact (EI) ionization at 70 eV is a standard method for GC-MS.
 - Analyzer: A quadrupole or ion trap mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
 - Detection: The detector recorded the abundance of each ion, generating a mass spectrum for the compound as it eluted from the GC column.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Methylphloroglucinol**.

[Click to download full resolution via product page](#)

*General workflow for spectroscopic analysis of **2-Methylphloroglucinol**.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. eng.uc.edu [eng.uc.edu]
- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylphloroglucinol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121552#spectroscopic-data-of-2-methylphloroglucinol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com